3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde
Description
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde (CAS: 13482-78-5) is a 1,4-disubstituted 1,2,3-triazole derivative with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23 g/mol . Its structure features a benzyl group at the triazole’s N1 position and an α,β-unsaturated aldehyde (acrylaldehyde) moiety at the C4 position. Key properties include an XLogP3 (lipophilicity) value of 1.2, three hydrogen-bond acceptors, and four rotatable bonds . The aldehyde group confers reactivity as a Michael acceptor, making it a versatile intermediate in organic synthesis, particularly for crosslinking or further functionalization.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
InChI Key |
YEPPFGWFEMTAPG-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
This is the most common and efficient method to synthesize 1,4-disubstituted 1,2,3-triazoles, including the benzyl-substituted triazole core.
Step 1: Synthesis of Benzyl Azide
Benzyl bromide is treated with sodium azide in a polar solvent (e.g., DMF or water) to afford benzyl azide.
Step 2: Cycloaddition with Ethyl Propiolate
Benzyl azide reacts with ethyl propiolate under Cu(I) catalysis (using CuSO4·5H2O and sodium ascorbate as reducing agent) in a t-butanol/water mixture at room temperature or mild heating for about 8 hours. This yields ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate as the 1,4-regioisomer.
Step 3: Hydrolysis to 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid
The ester is hydrolyzed under basic conditions (e.g., 4 N NaOH) to give the corresponding carboxylic acid.
Step 4: Conversion to Acrylaldehyde
The carboxylic acid intermediate is then transformed into the acrylaldehyde derivative through selective reduction or other functional group interconversions, such as partial reduction or oxidation steps, to introduce the aldehyde functionality at the acryl position.
This method is supported by the synthesis of related substituted benzyl-1,2,3-triazole-4-carboxylic acids and derivatives as intermediates in the literature.
Metal-Free Synthesis via α-Bromoacrolein and Azide Cycloaddition
An alternative, metal-free approach involves the direct reaction of α-bromoacrolein with benzyl azide or related organic azides in a DMSO/water solvent system at room temperature over 36 hours.
The α-bromoacrolein acts as the dipolarophile, reacting with the azide to form the 1,2,3-triazole ring bearing the formyl group directly at the 4-position.
This method yields 3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde in high yields (typically 77–95%) after purification by column chromatography.
The reaction proceeds under mild conditions without the need for metal catalysts, making it environmentally favorable.
Characterization data such as melting points, NMR, and IR spectra confirm the structure and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(1-benzyltriazol-4-yl)acrylaldehyde, we compare it with structurally analogous 1,4-disubstituted triazoles, focusing on synthesis, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent at C4 | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|---|---|
| 3-(1-Benzyltriazol-4-yl)acrylaldehyde | Acrylaldehyde | C₁₂H₁₁N₃O | 213.23 | Not reported | 1.2 | Aldehyde, triazole |
| 3-(1-Benzyltriazol-4-yl)phenol (1j) | Phenol | C₁₅H₁₃N₃O | 251.29 | 130–131 | ~1.5* | Phenol, triazole |
| 4-(1-Benzyltriazol-4-yl)aniline (1m) | Aniline | C₁₅H₁₄N₄ | 250.30 | 160–161 | ~1.8* | Aniline, triazole |
| (4-(1-Benzyltriazol-4-yl)phenyl)boronic acid (8c) | Phenylboronic acid | C₁₅H₁₄BN₃O₂ | 295.11 | 169–171 | ~0.5* | Boronic acid, triazole |
*Estimated based on substituent contributions.
Key Comparisons
Synthesis and Yield
- Acrylaldehyde derivative : Synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though direct evidence is lacking. Similar triazoles (e.g., 1j–1m) are synthesized via CuAAC with yields ranging from 42% (1k) to 95% (8b) under microwave-assisted conditions .
- Boronic acid derivatives (8a–8c) : Synthesized in 90–95% yields via Suzuki-Miyaura coupling, demonstrating higher efficiency compared to acrylaldehyde analogs .
Reactivity and Stability The acrylaldehyde group is highly reactive due to its α,β-unsaturated carbonyl system, enabling conjugate additions. In contrast, boronic acid derivatives (e.g., 8c) are stable and used in cross-coupling reactions . Phenol (1j) and aniline (1m) derivatives exhibit moderate stability, with hydrogen-bonding capacity enhancing solubility in polar solvents .
Spectroscopic Data NMR: The acrylaldehyde’s aldehyde proton resonates at δ ~9.5–10.0 ppm (¹H NMR), distinct from phenol (δ ~5.0 ppm, OH) or aniline (δ ~3.5 ppm, NH₂) signals . IR: A strong C=O stretch at ~1700 cm⁻¹ confirms the acrylaldehyde group, absent in boronic acid or phenol analogs .
Applications Acrylaldehyde derivative: Serves as a precursor for bioactive molecule synthesis (e.g., antimicrobial agents) due to its electrophilic aldehyde . Boronic acid derivatives (8a–8c): Used in Suzuki-Miyaura couplings for biaryl synthesis, critical in drug discovery . Aniline/phenol derivatives (1j, 1m): Explored in polymer chemistry and as ligands in catalysis .
Thermal Properties
Research Findings and Trends
Synthetic Optimization
- Microwave-assisted CuAAC improves yields for triazole derivatives (e.g., 1n: 85% yield ) compared to conventional methods .
- Boronic acid functionalization (8a–8c) achieves near-quantitative yields, suggesting superior scalability .
Biological Activity
- While acrylaldehyde derivatives are understudied, similar triazoles exhibit antimicrobial and anticancer activity. The aldehyde’s electrophilicity may enhance covalent binding to biological targets .
Challenges
- Acrylaldehyde derivatives require stabilization against polymerization, whereas boronic acids demand anhydrous handling .
Biological Activity
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde (CAS 13482-78-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Synthesis
The compound features a triazole ring which is known for its diverse biological activities. The synthesis typically involves the reaction of benzyl azide with an appropriate aldehyde under controlled conditions to yield the desired triazole derivative. This method capitalizes on the stability and reactivity of the triazole moiety, enabling further functionalization.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole-containing compounds can inhibit the activity of Bcr-Abl kinases, which are implicated in chronic myeloid leukemia (CML). The most potent derivatives demonstrated IC50 values in the low nanomolar range against various Bcr-Abl mutants, suggesting that this compound may also share similar properties .
Table 1: Inhibition Potency of Triazole Derivatives Against Bcr-Abl Kinases
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 6q | 0.60 | Bcr-Abl(WT) |
| Compound 6qo | 0.36 | Bcr-Abl(T315I) |
| This compound | TBD | TBD |
Antimicrobial Activity
Additionally, triazole compounds have been evaluated for their antimicrobial efficacy. A study highlighted that certain triazole derivatives exhibited activity against a range of bacterial strains at micromolar concentrations (MIC values ranging from 1–5 µg/mL) . This suggests that this compound may possess similar antimicrobial properties.
The mechanism by which triazoles exert their biological effects often involves interference with enzyme function or cellular signaling pathways. For example, inhibition of kinases like Bcr-Abl disrupts signaling pathways essential for cancer cell proliferation and survival. The structural characteristics of the triazole ring contribute to its ability to bind effectively to these targets.
Case Studies
Several case studies have illustrated the potential applications of triazole derivatives in clinical settings:
- Chronic Myeloid Leukemia (CML) : A study demonstrated that specific triazole derivatives could overcome resistance mechanisms associated with traditional therapies like imatinib. These findings underscore the importance of developing new inhibitors targeting resistant Bcr-Abl mutants .
- Bacterial Infections : Research has shown that triazoles can effectively inhibit bacterial growth in vitro. The compounds were tested against various strains, including multi-drug resistant bacteria, indicating their potential as novel antimicrobial agents .
Q & A
Q. What are the standard protocols for synthesizing 3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, triazole derivatives can be prepared by reacting aryl azides with alkynes in the presence of a Cu(I) catalyst under reflux conditions . Optimization includes varying temperature (60–100°C), reaction time (4–24 hours), and catalyst loading (5–10 mol%). Post-reaction, the product is purified via column chromatography and characterized using IR and NMR to confirm the presence of aldehyde (C=O stretch at ~1700 cm⁻¹ in IR) and triazole ring protons (δ 7.5–8.5 ppm in ¹H NMR) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Structural validation requires multi-spectral analysis:
- IR spectroscopy : Identify aldehyde C=O (1700–1720 cm⁻¹) and triazole C-N (1450–1600 cm⁻¹) stretches.
- NMR : ¹H NMR should show characteristic peaks for benzyl protons (δ 5.2–5.5 ppm) and acrylaldehyde protons (δ 9.5–10.0 ppm for aldehyde; δ 6.5–7.5 ppm for conjugated alkene) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., triazole ring planarity, C=O bond length ~1.22 Å) .
Advanced Research Questions
Q. What computational approaches are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites and reactivity trends. For example, the acrylaldehyde moiety shows high electrophilicity due to the electron-withdrawing aldehyde group, making it prone to nucleophilic attacks . Solvatochromic studies in solvents of varying polarity (e.g., ethanol vs. DMSO) further validate computational predictions by correlating λ_max shifts with solvent dielectric constant .
Q. How do solvent polarity and substituent effects influence the photophysical behavior of this compound derivatives?
- Methodological Answer : Solvatochromism is assessed via UV-Vis spectroscopy in solvents like hexane (nonpolar) and methanol (polar). The aldehyde’s conjugated system exhibits bathochromic shifts (red shift) in polar solvents due to increased dipole-dipole interactions. Substituent effects (e.g., electron-donating groups on the benzyl ring) narrow the HOMO-LUMO gap, enhancing absorbance in the visible range . Time-dependent DFT (TD-DFT) simulations can model these effects by incorporating solvent parameters (e.g., PCM model) .
Q. What strategies are effective in resolving contradictions between predicted and observed biological activities of this compound analogs?
- Methodological Answer : Discrepancies between in silico predictions (e.g., molecular docking) and in vitro assays (e.g., antimicrobial activity) are addressed by:
- Re-evaluating binding modes : Adjust docking parameters (flexible vs. rigid receptor) or use MD simulations to account for protein dynamics .
- Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) to enhance steric or electronic complementarity with the target (e.g., bacterial enzymes) .
- Data validation : Cross-check experimental IC₅₀ values with computational binding scores using statistical tools like Pearson correlation .
Q. How can researchers design structure-activity relationship (SAR) studies for triazole-containing acrylaldehyde derivatives to enhance target specificity?
- Methodological Answer : SAR studies involve systematic substitution at the benzyl (R¹) and acrylaldehyde (R²) positions:
- Synthetic diversification : Prepare analogs via nucleophilic substitution (e.g., K₂CO₃-mediated aryloxy coupling) or Click chemistry .
- Bioactivity profiling : Test analogs against targets (e.g., β-lactamase for antimicrobial activity) and correlate substituent properties (Hammett σ values, logP) with activity trends .
- QSAR modeling : Use partial least squares (PLS) regression to identify critical descriptors (e.g., polar surface area, molecular weight) influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
